molecular formula C21H21N3OS B5271539 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE

2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE

Cat. No.: B5271539
M. Wt: 363.5 g/mol
InChI Key: ZCXXMZDPCLCOBH-UHFFFAOYSA-N
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Description

2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE typically involves the S-alkylation of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one in an alkaline medium . The reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH₄) is often used for the reduction of the carbonyl group.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the triazole ring.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary alcohols.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.

Mechanism of Action

The mechanism of action of 2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The sulfur atom can form strong interactions with metal ions, which may play a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-METHYL-5-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-1-(5,6,7,8-TETRAHYDRONAPHTHALEN-2-YL)ETHAN-1-ONE is unique due to the presence of the tetrahydronaphthalenyl group, which imparts specific steric and electronic properties. This makes it distinct from other triazole derivatives and may contribute to its unique biological activities.

Properties

IUPAC Name

2-[(4-methyl-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]-1-(5,6,7,8-tetrahydronaphthalen-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-24-20(16-8-3-2-4-9-16)22-23-21(24)26-14-19(25)18-12-11-15-7-5-6-10-17(15)13-18/h2-4,8-9,11-13H,5-7,10,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXXMZDPCLCOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC3=C(CCCC3)C=C2)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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